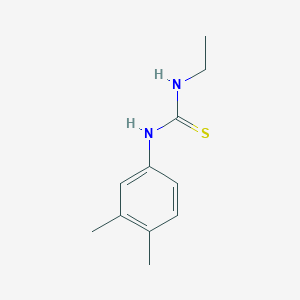
N-(3,4-dimethylphenyl)-N'-ethylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-N'-ethylthiourea, also known as DMTU, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiourea derivative that has been shown to have antioxidant and anti-inflammatory effects, making it an attractive candidate for various applications in the field of medicine and biochemistry.
作用机制
N-(3,4-dimethylphenyl)-N'-ethylthiourea exerts its antioxidant and anti-inflammatory effects by scavenging ROS and inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This compound also upregulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which further enhances its antioxidant activity. The exact mechanism of action of this compound is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
This compound has been shown to have a broad range of biochemical and physiological effects. In vitro studies have demonstrated that this compound protects against oxidative stress-induced damage to DNA, proteins, and lipids. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. In vivo studies have demonstrated that this compound protects against ischemia-reperfusion injury in the heart and brain and reduces inflammation in various animal models of disease.
实验室实验的优点和局限性
One of the main advantages of using N-(3,4-dimethylphenyl)-N'-ethylthiourea in lab experiments is its high solubility in water, which makes it easy to prepare solutions of different concentrations. This compound is also relatively stable under physiological conditions, which allows for long-term experiments. However, one limitation of using this compound is its potential to interfere with other biochemical assays, such as those that measure ROS levels. Therefore, it is important to carefully design experiments to account for potential interference from this compound.
未来方向
There are several future directions for the study of N-(3,4-dimethylphenyl)-N'-ethylthiourea. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the investigation of the role of this compound in aging and age-related diseases. Furthermore, the use of this compound as a tool to study the role of ROS in various biological processes is an area of ongoing research. Overall, the unique properties of this compound make it an attractive candidate for further investigation in the field of medicine and biochemistry.
合成方法
N-(3,4-dimethylphenyl)-N'-ethylthiourea can be synthesized by the reaction of 3,4-dimethylaniline and ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline powder with a melting point of 142-144°C. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).
科学研究应用
N-(3,4-dimethylphenyl)-N'-ethylthiourea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. The antioxidant and anti-inflammatory properties of this compound have been shown to protect against oxidative stress-induced damage and inflammation, which are key factors in the pathogenesis of these diseases. In addition, this compound has been used as a tool to study the role of reactive oxygen species (ROS) in various biological processes such as cell signaling, apoptosis, and aging.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-4-12-11(14)13-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFFCAJQMQNRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5794329.png)
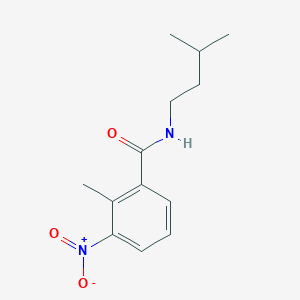
![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5794336.png)

![N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5794360.png)
![5-[(2-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794363.png)
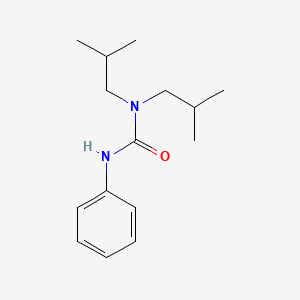
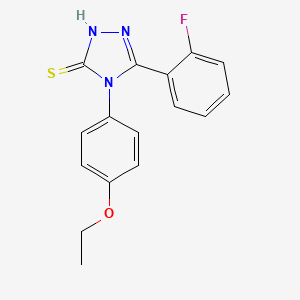
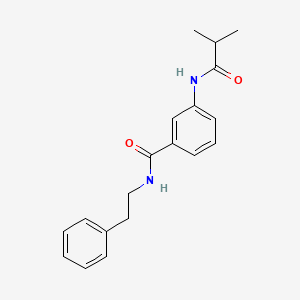
![4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine](/img/structure/B5794392.png)
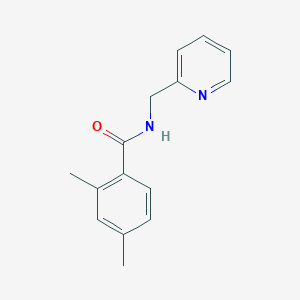
![N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5794404.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5794410.png)
